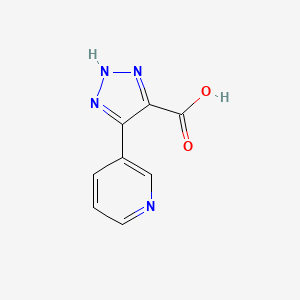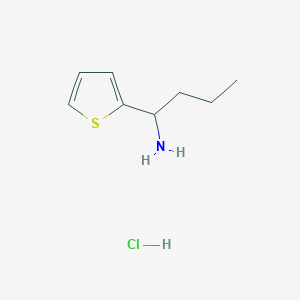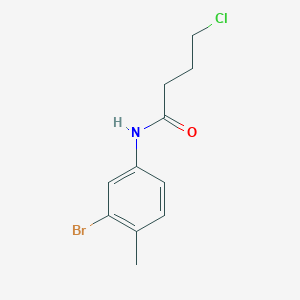
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide
Overview
Description
“N-(3-bromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 40371-61-7 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular structure of “N-(3-bromo-4-methylphenyl)acetamide” is represented by the formula C9H10BrNO . The InChI code for this compound is 1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(3-bromo-4-methylphenyl)acetamide” is a powder that has a melting point of 111-114°C . It has a molecular weight of 228.09 .Scientific Research Applications
Synthesis and Chemical Reactions
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide is involved in various chemical synthesis processes, demonstrating the versatility of halogenated compounds in organic chemistry. For instance, it plays a role in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives, showcasing its utility in large-scale organic synthesis through reactions such as Suzuki coupling (Ennis et al., 1999). Additionally, this compound is utilized in the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, highlighting its role in the development of potential therapeutic agents with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).
Material Science and Coatings
In material science, the application of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide in the development of coatings is notable. It has been synthesized and its microbiocidal activity in coatings has been explored, showing excellent results (Ren Yu-hong & Oai Joint, 2002). This application underlines the potential of such compounds in enhancing the durability and functionality of material surfaces.
Corrosion Inhibition
Research has also delved into the inhibitive properties of related bromophenyl compounds for corrosion control, particularly in brass within simulated cooling water systems. These studies demonstrate the potential of halogenated compounds in mitigating both corrosion and biocorrosion, thus contributing to the longevity and reliability of metal-based infrastructures (Rochdi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8-4-5-9(7-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADXQAWEDCFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

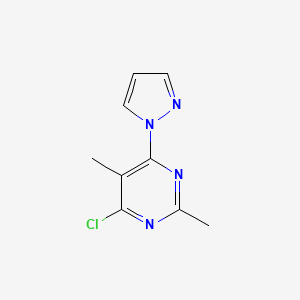
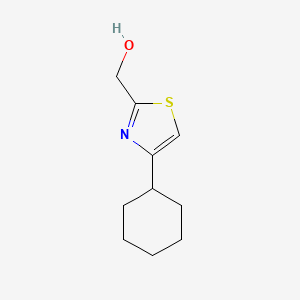


![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
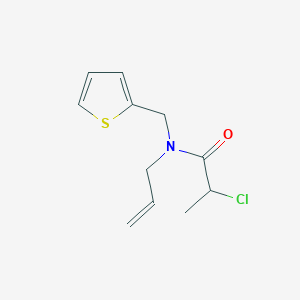

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
